3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and a chlorophenyl and isopropyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and product yield. The choice of raw materials and reaction conditions is crucial to minimize by-products and ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dihydrobenzoxazinones: These compounds share a similar oxazine ring structure and are known for their biological activities.
Pyrazole Derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
What sets 3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one apart is its unique combination of a chromene and oxazine ring, along with the specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)22-9-16-18(25-11-22)8-7-15-19(23)17(10-24-20(15)16)13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDQAZOZHMUOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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